N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of pyrimido[1,2-a][1,4]diazepine and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a][1,4]diazepine derivatives: These compounds share a similar core structure but differ in their functional groups.
Isoxazole derivatives: These compounds contain the isoxazole moiety but may have different substituents.
Uniqueness
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide is unique due to its combination of the pyrimido[1,2-a][1,4]diazepine and isoxazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12-6-9(7-15-13(20)10-2-4-16-21-10)17-11-8-14-3-1-5-18(11)12/h2,4,6,14H,1,3,5,7-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDDIGLCLCBGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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